3-Fluorocinnamoyl chloride

Catalog No.
S725101
CAS No.
39098-87-8
M.F
C9H6ClFO
M. Wt
184.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluorocinnamoyl chloride

CAS Number

39098-87-8

Product Name

3-Fluorocinnamoyl chloride

IUPAC Name

(E)-3-(3-fluorophenyl)prop-2-enoyl chloride

Molecular Formula

C9H6ClFO

Molecular Weight

184.59 g/mol

InChI

InChI=1S/C9H6ClFO/c10-9(12)5-4-7-2-1-3-8(11)6-7/h1-6H/b5-4+

InChI Key

LYOVOKZDYQTGTL-SNAWJCMRSA-N

SMILES

C1=CC(=CC(=C1)F)C=CC(=O)Cl

Canonical SMILES

C1=CC(=CC(=C1)F)C=CC(=O)Cl

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C/C(=O)Cl

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3-Fluorocinnamoyl chloride is an organic compound with the molecular formula C9H6ClFOC_9H_6ClFO. It features a cinnamoyl group, which is a derivative of cinnamic acid, where a chlorine atom and a fluorine atom are substituted on the aromatic ring. This compound is characterized by its pale yellow crystalline appearance and has a melting point of approximately 37-38 °C and a boiling point of around 257-258 °C . The presence of both halogen atoms enhances its reactivity, making it valuable in various chemical syntheses.

Typical of acyl chlorides, including:

  • Nucleophilic Acyl Substitution: Reacts with amines to form corresponding amides.
  • Esterification: Can react with alcohols to form esters.
  • Electrophilic Aromatic Substitution: The fluorine atom can influence the reactivity of the aromatic ring, allowing for further substitutions.

For instance, the chlorination of cinnamic acid using thionyl chloride can yield 3-fluorocinnamoyl chloride as an intermediate product .

The synthesis of 3-fluorocinnamoyl chloride typically involves:

  • Chlorination of Cinnamic Acid: Cinnamic acid is treated with thionyl chloride or oxalyl chloride under reflux conditions to produce cinnamoyl chloride.
  • Fluorination: The introduction of the fluorine atom can be achieved through various methods such as electrophilic fluorination or by using fluorinating agents like N-fluorobenzenesulfonimide .

These methods allow for the efficient production of 3-fluorocinnamoyl chloride from readily available precursors.

3-Fluorocinnamoyl chloride finds applications in:

  • Organic Synthesis: Serves as an important intermediate for synthesizing various pharmaceuticals and agrochemicals.
  • Material Science: Used in the development of functional materials due to its reactive nature.
  • Chemical Research: Employed in studies exploring structure-activity relationships in medicinal chemistry .

Interaction studies involving 3-fluorocinnamoyl chloride often focus on its reactivity with biological molecules. For example, it may interact with amino acids or proteins, leading to modifications that could affect biological pathways. These interactions are crucial for understanding its potential therapeutic applications and toxicity profiles .

Several compounds are structurally similar to 3-fluorocinnamoyl chloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Cinnamoyl ChlorideC9H7ClOC_9H_7ClOLacks fluorine; used widely in organic synthesis.
3-Chlorocinnamoyl ChlorideC9H6Cl2OC_9H_6Cl_2OContains two chlorine atoms; more reactive than 3-fluorocinnamoyl chloride.
3-Bromocinnamoyl ChlorideC9H7BrOC_9H_7BrOContains bromine; exhibits different reactivity patterns.
3-Fluorobenzoyl ChlorideC7H4ClFOC_7H_4ClFOSimilar structure but lacks the propenoic side chain.

The uniqueness of 3-fluorocinnamoyl chloride lies in its combination of both fluorine and chlorine substituents, which may impart distinct electronic properties and reactivity compared to its analogs. This makes it particularly interesting for research and development in synthetic chemistry and medicinal applications .

XLogP3

3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive

Dates

Modify: 2023-08-15

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